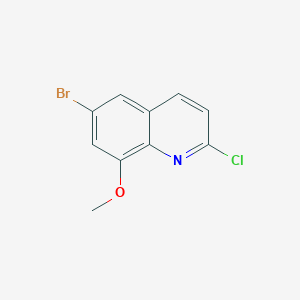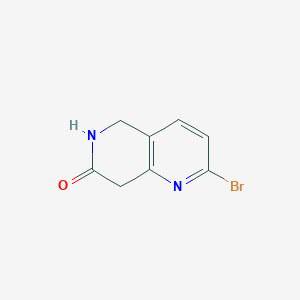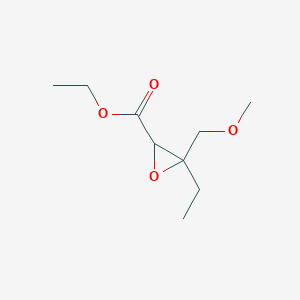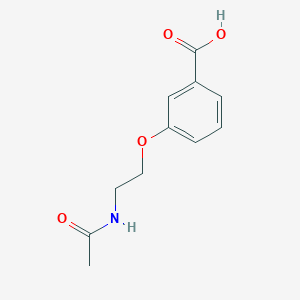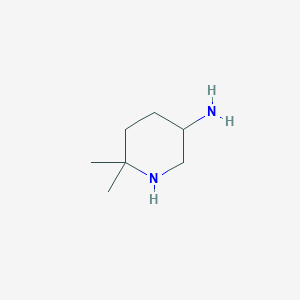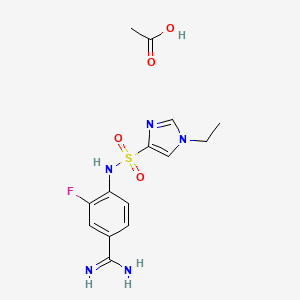
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide,aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide; acetic acid is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a fluorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This is achieved by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base.
Formation of the Carboximidamide Group: This involves the reaction of the fluorobenzene derivative with cyanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-fluorobenzoic acid
- 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorine substitution, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18FN5O4S |
|---|---|
Poids moléculaire |
371.39 g/mol |
Nom IUPAC |
acetic acid;4-[(1-ethylimidazol-4-yl)sulfonylamino]-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C12H14FN5O2S.C2H4O2/c1-2-18-6-11(16-7-18)21(19,20)17-10-4-3-8(12(14)15)5-9(10)13;1-2(3)4/h3-7,17H,2H2,1H3,(H3,14,15);1H3,(H,3,4) |
Clé InChI |
ATJOKUFBNNMQES-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=N)N)F.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


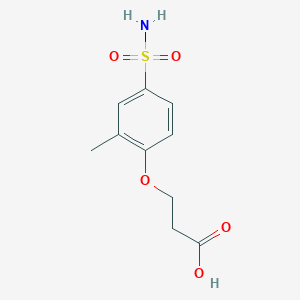
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
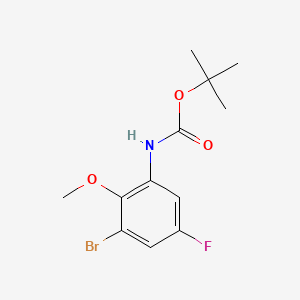
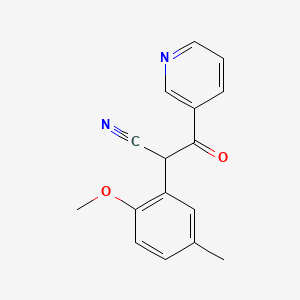


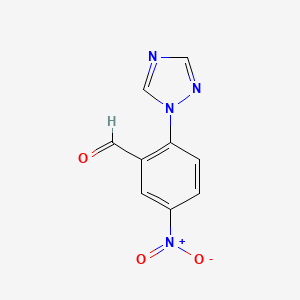
![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
